molecular formula C9H5F3O3 B1295473 4-(Trifluoroacetyl)benzoic acid CAS No. 58808-59-6

4-(Trifluoroacetyl)benzoic acid

Cat. No.: B1295473
CAS No.: 58808-59-6
M. Wt: 218.13 g/mol
InChI Key: WLTZCRCZDLLXQP-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)benzoic acid is a fluorinated organic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol . It is characterized by the presence of a trifluoroacetyl group attached to the para position of a benzoic acid moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

4-(Trifluoroacetyl)benzoic acid has diverse applications in scientific research, including:

Safety and Hazards

4-(Trifluoroacetyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoroacetyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the acylation of toluene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:

    Acylation Reaction: Toluene reacts with trifluoroacetic anhydride in the presence of aluminum chloride to form 4-(trifluoroacetyl)toluene.

    Oxidation: The resulting 4-(trifluoroacetyl)toluene is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoroacetyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonyl group in the trifluoroacetyl moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Reduction: Formation of 4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of carboxylate salts or esters.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethoxy)benzoic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-(Trifluoroacetyl)benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzoic acids. This uniqueness makes it valuable in specific applications where enhanced reactivity, stability, and lipophilicity are desired .

Properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTZCRCZDLLXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207540
Record name 4-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58808-59-6
Record name 4-(Trifluoroacetyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058808596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoroacetyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(trifluoroacetyl)benzoic acid in Oxone®-mediated epoxidations?

A1: this compound acts as a promoter in Oxone®-mediated epoxidations. [] This means it enhances the reactivity of Oxone® (potassium peroxymonosulfate), facilitating the transfer of an oxygen atom to an alkene to form an epoxide. While the exact mechanism is not fully elucidated in the provided abstract, the success of this compound in this role suggests its potential for promoting environmentally friendly epoxidation reactions.

Q2: How does the structure of this compound contribute to its function in ion-selective electrodes?

A2: Although the provided abstracts don't offer a detailed explanation of this compound's specific interactions within the electrode membrane, its structure suggests a role in modulating ion permeability and selectivity. The presence of both a polar carboxylic acid group and a lipophilic trifluoroacetyl group likely influences its partitioning within the membrane and its interactions with target ions. Further research is needed to fully elucidate its precise function in this context. []

Q3: What are the advantages of using this compound in these applications compared to other similar compounds?

A3: The research highlights a few key advantages:

  • Recyclability in Epoxidation: this compound can be easily recovered after Oxone®-mediated epoxidations via simple base extraction, showcasing its potential for sustainable chemistry. []
  • Potential for Ion Selectivity: The inclusion of this compound in ion-selective electrode membranes suggests its ability to discriminate between different ions, a crucial feature for accurate sensing applications. []

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